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Compound of Interest

Compound Name: GC376 sodium

Cat. No.: B14129987 Get Quote

GC376 is a broad-spectrum, preclinical dipeptide-based protease inhibitor that has emerged as

a significant candidate in the fight against coronaviruses.[1] Initially developed for feline

infectious peritonitis (FIP), a fatal coronavirus disease in cats, its potent mechanism of action

has led to its investigation as a potential therapeutic for human coronaviruses, including SARS-

CoV-2, the virus responsible for COVID-19.[1][2] GC376 functions as a prodrug of the active

aldehyde compound, GC373.[1][2][3][4] It targets the highly conserved main protease (Mpro),

also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5][6]

This document provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of GC376 for both veterinary and human applications.

Discovery and Chemical Origins
The development of GC376 originated from research into inhibitors for the norovirus 3C

protease.[4] Scientists synthesized a series of functionalized dipeptide and tripeptide aldehyde

transition state inhibitors designed to block this key viral enzyme.[4] Among these, the

dipeptidyl aldehyde GC373 proved effective. GC376 was subsequently developed by reacting

GC373 with sodium bisulfite (NaHSO3), creating a more stable bisulfite adduct.[4]

This modification serves a dual purpose: it enhances the compound's stability and solubility

while acting as a prodrug.[2][3][7] Upon administration, GC376 is designed to convert back to

its active aldehyde form, GC373, which can then exert its inhibitory effect on the target

protease.[3][4][7] This structure-guided design was later adapted to combat coronaviruses like

MERS-CoV, given the structural similarities among viral proteases.[8][9][10] In 2018, Anivive
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Lifesciences licensed the worldwide patent rights to GC376 from Kansas State University to

develop it for therapeutic uses.[2][11][12]

Mechanism of Action: Halting Viral Replication
The antiviral activity of GC376 stems from its potent inhibition of the coronavirus main protease

(Mpro or 3CLpro).[1] This enzyme plays a critical role in the viral life cycle by cleaving large

polyproteins (pp1a and pp1ab) translated from the viral RNA into functional, individual proteins

required for viral replication and transcription.[1][5]

Upon administration, the prodrug GC376 converts to the active aldehyde GC373.[2] The

aldehyde "warhead" of GC373 then forms a reversible covalent bond with the catalytic cysteine

residue (Cys145) in the Mpro active site.[2][13] This binding event blocks the enzyme's

function, preventing the processing of the viral polyproteins and effectively halting the

replication machinery.[3][6] The Mpro active site is highly conserved across a wide range of

coronaviruses, which explains the broad-spectrum activity of GC376 against viruses like FIPV,

SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][14]
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Caption: Coronavirus Replication Cycle and GC376 Inhibition Point.
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Preclinical Development
Feline Infectious Peritonitis (FIP)
GC376 first demonstrated significant therapeutic promise in the treatment of Feline Infectious

Peritonitis (FIP), a previously untreatable and fatal disease in cats caused by a feline

coronavirus (FCoV).

Initial Studies: Early in vitro research confirmed that GC376 was highly active against FIPV.

[15] Subsequent experimental studies in cats infected with FIPV showed that treatment with

GC376 could reverse the progression of the disease, leading to a rapid improvement in

condition and full recovery in many cases.[3][4][15]

Field Trial: A pivotal field study was conducted on client-owned cats with naturally occurring

FIP. The trial demonstrated that GC376 was effective and well-tolerated, with 19 out of 20

cats showing rapid remission of clinical signs within two weeks of starting treatment.[16] The

study concluded that GC376 showed great promise, especially for cats with non-neurologic

forms of FIP, and paved the way for targeted antiviral drug therapy for the disease.[16][17]

However, side effects such as transient stinging at injection sites and abnormal eruption of

permanent teeth in juvenile cats were noted.[1]

Human Coronaviruses (including SARS-CoV-2)
The success of GC376 in treating FIP, combined with its broad-spectrum activity, made it a

prime candidate for repurposing against human coronaviruses.

In Vitro Efficacy: Laboratory studies confirmed that GC376 and its active form GC373 are

potent inhibitors of the Mpro from SARS-CoV, MERS-CoV, and SARS-CoV-2.[1] The

compound effectively blocks viral replication in cell cultures with a high therapeutic index.[1]

[18]

In Vivo Mouse Models: The efficacy of GC376 against SARS-CoV-2 was evaluated in vivo

using the K18-hACE2 transgenic mouse model, which is susceptible to severe COVID-19.[5]

[19] While the treatment did not significantly improve overall clinical symptoms or survival

rates, it led to positive virological and pathological outcomes.[5][19] Specifically, GC376-

treated mice showed milder tissue lesions, reduced inflammation, and significantly lower viral

loads, particularly a 5-log reduction in the brain.[5][20] These findings support GC376 as a
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promising lead candidate for further development to treat SARS-CoV-2 infections.[5][19][20]

[21]

Regulatory Steps: Based on promising preclinical data, Anivive Lifesciences filed a pre-

Investigational New Drug (pIND) request with the U.S. Food and Drug Administration (FDA)

to explore the use of GC376 for treating COVID-19 in humans.[11][18]

Quantitative Data
Table 1: In Vitro Activity of GC376 Against
Coronaviruses

Virus Assay Type Cell Line
Measureme
nt

Value Reference

SARS-CoV-2
Cytopathic

Effect
Vero E6 EC50 3.37 µM [1]

SARS-CoV-2
Mpro

Inhibition
- IC50 0.03–0.16 µM [14]

SARS-CoV-2
Cytopathic

Effect
- CC50 > 100 µM [14]

FIPV
Mpro

Inhibition
- IC50

Sub-

micromolar
[3]

PEDV
Mpro

Inhibition
- IC50

0.49 to 4.35

µM
[10]

Human CoV-

NL63

Antiviral

Assay
LLC-MK2 EC50 < 3 µM [22]

Human CoV-

229E

Antiviral

Assay
Huh7 EC50 < 3 µM [22]

Human CoV-

OC43

Antiviral

Assay
HCT-8 EC50 < 3 µM [22]

Table 2: Pharmacokinetic Parameters of GC376 in Mice

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8100161/
https://pubmed.ncbi.nlm.nih.gov/33532776/
https://www.researchgate.net/publication/351356512_Efficacy_of_GC-376_against_SARS-CoV-2_virus_infection_in_the_K18_hACE2_transgenic_mouse_model
https://www.news-medical.net/news/20210202/Antiviral-compound-GC-376-shows-efficacy-against-SARS-CoV-2-in-vivo.aspx
https://www.prnewswire.com/news-releases/anivives-gc376-reduces-covid-19-replication-shows-potential-as-new-post-infection-treatment-301340399.html
https://www.prnewswire.com/news-releases/anivive-repurposes-veterinary-drug-gc376-for-covid-19-and-submits-pre-ind-to-fda-301065619.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7797473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9557139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9557139/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.852210/full
https://www.invivochem.com/gc376-sodium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8853085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8853085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8853085/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14129987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value (Mean ± SD) Unit

Administration Route Intramuscular (i.m.) -

Dose 111 mg/kg

Tmax (Time to peak plasma

level)
0.22 ± 0.07 h

Data from a study in SPF

BALB/c mice.[23]

Experimental Protocols
Protocol: In Vitro Plaque Reduction Assay
This protocol is a generalized representation of methods used to evaluate the antiviral efficacy

of compounds like GC376.

Cell Seeding: Vero E6 cells are seeded into 6-well plates and grown to form a confluent

monolayer.

Virus Preparation: A stock of SARS-CoV-2 is serially diluted in a serum-free medium.

Infection: The cell culture medium is removed, and the cell monolayers are washed with

phosphate-buffered saline (PBS). The cells are then inoculated with the diluted virus and

incubated for 1 hour to allow for viral adsorption.

Compound Treatment: Following incubation, the virus inoculum is removed. The cells are

then overlaid with a medium (e.g., containing 2% carboxymethylcellulose) mixed with varying

concentrations of GC376.

Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2 to allow for plaque

formation.

Plaque Visualization and Counting: After incubation, the overlay medium is removed. The

cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The

plaques (zones of cell death) are then counted.
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Data Analysis: The EC50 value (the concentration of the compound that inhibits plaque

formation by 50% compared to the untreated virus control) is calculated using dose-

response curve analysis.[1]

Protocol: In Vivo Efficacy in K18-hACE2 Mouse Model
This protocol outlines the key steps in the in vivo studies evaluating GC376 against SARS-

CoV-2.[5][21]

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and

are susceptible to SARS-CoV-2 infection, are used.

Group Allocation: Mice are randomly allocated into groups: mock-challenged + vehicle,

mock-challenged + GC376, SARS-CoV-2 challenged + vehicle, and SARS-CoV-2 challenged

+ GC376.

Virus Challenge: Mice in the challenge groups are intranasally inoculated with a specific

dose of SARS-CoV-2 (e.g., 1x10³ or 1x10⁵ TCID50/mouse). Mock-challenged groups receive

PBS.

Treatment Regimen: Treatment with GC376 (e.g., 40mg/kg/day, split into two daily

intraperitoneal injections) or a vehicle control begins at a specified time post-infection (e.g.,

24 hours). Treatment continues for a set duration (e.g., 7 days).

Monitoring: All mice are monitored daily for clinical signs of disease, including weight loss,

ruffled fur, and changes in posture or activity.

Endpoint Analysis: Subsets of mice are euthanized at specific time points (e.g., 2 and 5 days

post-challenge). Tissues (lungs, brain, etc.) are collected for analysis.

Outcome Measures:

Viral Load: Viral RNA levels in tissues are quantified using RT-qPCR.

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue

damage and inflammation.

Immunohistochemistry: Viral antigen presence in tissues is detected.
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Survival: A portion of the animals is monitored for the full study duration to assess overall

survival.
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Endpoint Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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